molecular formula C11H11Cl2NO2 B12855447 2-Pyrrolidinone, 1-(3,4-dichlorophenyl)-4-(hydroxymethyl)-

2-Pyrrolidinone, 1-(3,4-dichlorophenyl)-4-(hydroxymethyl)-

Cat. No.: B12855447
M. Wt: 260.11 g/mol
InChI Key: VHWKRJWELLKTMU-UHFFFAOYSA-N
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Description

2-Pyrrolidinone, 1-(3,4-dichlorophenyl)-4-(hydroxymethyl)- is a chemical compound that belongs to the class of pyrrolidinones. These compounds are known for their diverse applications in various fields, including pharmaceuticals, agrochemicals, and materials science. The presence of the dichlorophenyl and hydroxymethyl groups in its structure suggests potential biological activity and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Pyrrolidinone, 1-(3,4-dichlorophenyl)-4-(hydroxymethyl)- typically involves the reaction of 3,4-dichlorobenzaldehyde with a suitable pyrrolidinone derivative under controlled conditions. The reaction may require the use of catalysts, solvents, and specific temperature and pressure conditions to achieve the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors. The process would be optimized for yield, purity, and cost-effectiveness. Safety measures and environmental considerations are also crucial in the industrial production of chemical compounds.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxymethyl group can undergo oxidation to form a carboxylic acid derivative.

    Reduction: The compound can be reduced to modify the functional groups, potentially leading to different derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a carboxylic acid, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

Chemistry

In chemistry, 2-Pyrrolidinone, 1-(3,4-dichlorophenyl)-4-(hydroxymethyl)- can be used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.

Biology

The compound may exhibit biological activity, making it a candidate for drug discovery and development. Its potential interactions with biological targets can be explored through various assays and studies.

Medicine

In medicine, derivatives of this compound could be investigated for their therapeutic potential. The presence of the dichlorophenyl group suggests possible applications in the development of antimicrobial or anticancer agents.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals, agrochemicals, and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Pyrrolidinone, 1-(3,4-dichlorophenyl)-4-(hydroxymethyl)- would depend on its specific interactions with molecular targets. These interactions could involve binding to enzymes, receptors, or other biomolecules, leading to a cascade of biochemical events. The pathways involved would be elucidated through detailed studies and experiments.

Comparison with Similar Compounds

Similar Compounds

  • 2-Pyrrolidinone, 1-phenyl-4-(hydroxymethyl)-
  • 2-Pyrrolidinone, 1-(3,4-dichlorophenyl)-
  • 2-Pyrrolidinone, 1-(4-chlorophenyl)-4-(hydroxymethyl)-

Uniqueness

The uniqueness of 2-Pyrrolidinone, 1-(3,4-dichlorophenyl)-4-(hydroxymethyl)- lies in its specific substitution pattern, which can influence its reactivity and biological activity. The presence of both the dichlorophenyl and hydroxymethyl groups provides a distinct chemical profile compared to other similar compounds.

Properties

Molecular Formula

C11H11Cl2NO2

Molecular Weight

260.11 g/mol

IUPAC Name

1-(3,4-dichlorophenyl)-4-(hydroxymethyl)pyrrolidin-2-one

InChI

InChI=1S/C11H11Cl2NO2/c12-9-2-1-8(4-10(9)13)14-5-7(6-15)3-11(14)16/h1-2,4,7,15H,3,5-6H2

InChI Key

VHWKRJWELLKTMU-UHFFFAOYSA-N

Canonical SMILES

C1C(CN(C1=O)C2=CC(=C(C=C2)Cl)Cl)CO

Origin of Product

United States

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